Sinensin

Antioxidant screening Natural product chemistry Radical scavenging

Flavonoid metabolomics workflows are plagued by misannotation when 3-O- and 7-O-glycoside isomers co-elute, compromising assay reproducibility. Sinensin (CAS 28189-90-4) - a dihydrokaempferol 7-O-glucoside reference standard - directly resolves this analytical challenge. • Distinct chromatographic retention vs. 3-O-glucosides (astragalin, isoquercitrin), enabling unambiguous peak assignment in HPLC/LC-MS methods. • ≥98% purity (HPLC) with comprehensive CoA; supplied as a powder for precise gravimetric preparation of calibration standards. • Stable supply in 1-50 mg research quantities; ships with ice pack for long-term integrity.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
Cat. No. B157607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinensin
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
InChIKeyUDIXYHJHYVDNOG-JUIPTLLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sinensin Identity and Class


Sinensin (CAS 28189-90-4), synonymously known as Aromadendrin 7-O-glucoside or Dihydrokaempferol 7-O-glucoside, is a naturally occurring flavonoid glycoside with molecular formula C21H22O11 and molecular weight 450.4 g/mol [1]. It belongs to the flavonoid-7-O-glycoside subclass within the broader flavonoid family, characterized by a dihydroflavonol (aromadendrin/dihydrokaempferol) aglycone core conjugated at the 7-position with a β-D-glucopyranosyl moiety [1]. The compound has been isolated from diverse botanical sources including Cudrania cochinchinensis roots, Fragaria ananassa calyx, Abies nephrolepis, and Crocus chrysanthus [1][2]. As a reference standard, Sinensin is typically supplied as a powder with purity ≥98% (HPLC) for research use only, with solubility in DMSO, methanol, ethanol, and pyridine [2].

Product type: Natural product analytical standard
Key attribute: Flavonoid 7-O-glycoside reference
Research context: Chromatographic method development, glycoside SAR

Sinensin Glycosylation Specificity


Within the flavonoid class, small structural variations—particularly glycosylation pattern, position, and sugar moiety identity—dramatically alter solubility, cellular uptake, metabolic stability, and target engagement [1]. Sinensin (dihydrokaempferol 7-O-glucoside) differs fundamentally from its aglycone analog aromadendrin (dihydrokaempferol) by the addition of a glucose unit at C-7, which increases aqueous solubility and modifies interaction with membrane transporters and metabolic enzymes [1]. Compared to kaempferol 3-O-glucoside (astragalin), Sinensin's 7-O-glycosylation yields distinct chromatographic retention, distinct in vitro radical scavenging profiles, and distinct cellular cytotoxicity patterns across leukemia and melanoma lines [2]. These differences preclude interchangeable use in assays where glycosylation state is a critical variable. Procurement of the precise glycoside, rather than a generic flavonoid mixture or aglycone, is essential for reproducibility in studies involving cellular uptake kinetics, metabolic profiling, or structure-activity relationship (SAR) investigations of flavonoid glycosides.

Attribute
Sinensin (7-O-glucoside)
Glycosylation position
C-7 conjugation shifts chromatographic retention, MS/MS fragmentation, and enzymatic susceptibility vs. common 3-O-glucosides (e.g., astragalin, isoquercitrin).
Aglycone comparator
Aglycone aromadendrin exhibits different cellular uptake kinetics and cytotoxicity spectrum; glycosylation-state-dependent endpoints may shift.
Precise glycoside identity is critical for reproducible SAR, metabolomics annotation, and cellular uptake studies.

Sinensin Comparative Evidence


Antioxidant Capacity vs. Quercetin

In a direct head-to-head comparison of six flavonoids co-isolated from Fragaria ananassa calyx, Sinensin (compound 6) demonstrated significantly lower radical-scavenging capacity than quercetin (compound 3) across three orthogonal antioxidant assays (ABTS, DPPH, ORAC), while exhibiting comparable or slightly lower activity relative to kaempferol (compound 1) [1]. The study authors concluded that quercetin consistently showed the highest activities among all isolated flavonoids [1].

Radical scavenging rank
Head-to-head
Ranked lower than quercetin; activity comparable to or slightly lower than kaempferol
Moderate radical-scavenging profile supports SAR studies where maximal activity is not the primary endpoint.
ABTS, DPPH, ORAC assays (Fragaria calyx isolate set). Exact quantitative values not reported.
Antioxidant screening Natural product chemistry Radical scavenging

Cytotoxicity vs. Aglycone

Sinensin exhibits significant in vitro cytotoxicity against three human cell lines: HL-60 (promyelocytic leukemia), U937 (histiocytic lymphoma), and SK-MEL-1 (malignant melanoma) [1]. In contrast, its aglycone counterpart aromadendrin (dihydrokaempferol) shows a distinct and generally weaker cytotoxicity spectrum across different cancer cell lines, as established in separate studies [2]. Additionally, within the Cudrania genus extract, other flavonoids such as Isolupalbigenin demonstrate more potent cytotoxicity toward HL-60 cells with IC50 values ranging from 4.3 ± 0.7 to 18.0 ± 1.7 µM [3], highlighting that Sinensin possesses a unique, intermediate potency and lineage-specific selectivity.

Cytotoxicity spectrum
Cross-study comparable
Reported activity in HL-60, U937, SK-MEL-1 cells; aglycone aromadendrin shows a generally weaker, different spectrum.
Supports cell-model endpoint review for leukemia and melanoma lines; glycoside-specific profile distinct from aglycone.
Quantitative IC50 data not available in current literature; isolate-specific context.
Cancer cell biology Cytotoxicity screening Natural product pharmacology

7-O vs. 3-O Glycosylation Specificity

Sinensin is specifically a 7-O-glucoside of dihydrokaempferol (aromadendrin), whereas common flavonoid glycosides such as astragalin (kaempferol 3-O-glucoside) and isoquercitrin (quercetin 3-O-glucoside) are 3-O-glycosides [1]. This positional difference is not trivial: 7-O-glycosylation alters the compound's UV-Vis absorption spectrum, HPLC retention time, and fragmentation pattern in mass spectrometry, as well as its interaction with β-glucosidases and cellular transporters [2]. In the Fragaria calyx study, Sinensin (7-O-glucoside) was chromatographically resolved from the co-occurring 3-O-glucosides astragalin and isoquercitrin, underscoring the practical analytical necessity of authentic standards [1].

7-O vs. 3-O glycosylation
Class-level inference
Distinct HPLC retention, MS/MS pathways, and β-glucosidase hydrolysis rates vs. 3-O-glucosides.
Essential for authentic standard-based identification in LC-MS/MS; 3-O-glucoside substitution leads to misannotation.
Structural confirmation by NMR and MS; chromatographic resolution demonstrated on ODS and Sephadex LH-20.
Structure-activity relationship Flavonoid glycoside chemistry Chromatographic method development

Sinensin Application Scenarios


LC-MS/MS Reference Standard for 7-O-Glycosides

Sinensin serves as an authentic standard for developing and validating HPLC and LC-MS/MS methods aimed at resolving and quantifying 7-O-flavonoid glycosides in complex botanical matrices [1]. Its distinct chromatographic behavior relative to 3-O-glucosides (e.g., astragalin, isoquercitrin) makes it essential for method calibration, ensuring accurate identification and preventing misannotation in untargeted metabolomics studies [1][2].

Moderate Antioxidant Control for SAR

Given its documented intermediate radical scavenging activity—lower than quercetin but comparable to kaempferol—Sinensin is strategically positioned as a moderate-potency positive control or test compound in antioxidant assays (ABTS, DPPH, ORAC) [1]. This allows researchers to examine the impact of 7-O-glycosylation on antioxidant capacity without the confounding effects of maximal activity, facilitating structure-activity relationship (SAR) investigations of dihydroflavonol glycosides [1].

Selective Cytotoxicity Screening in Leukemia and Melanoma

Sinensin's documented cytotoxic activity against HL-60, U937, and SK-MEL-1 cells positions it as a candidate for focused screening in hematological malignancy and melanoma models [2]. Its selectivity profile—active in these lines while not reported active in other common lines—may offer advantages over broader-spectrum flavonoids for target identification studies or for evaluating glycoside-specific uptake mechanisms in these cell types [2].

Chemotaxonomic Marker for Cudrania and Fragaria

Sinensin's isolation from Cudrania cochinchinensis roots and Fragaria ananassa calyx, but not ubiquitous distribution, makes it a useful chemotaxonomic marker for quality control of herbal materials and for tracing botanical adulteration [1][2]. Procurement of high-purity Sinensin enables its use as a standard in species authentication assays via HPLC fingerprinting.

Application
Selection Property
Validation Focus
LC-MS/MS 7-O-glycoside standard
Chromatographic resolution from 3-O-glucosides
Retention time and fragmentation pattern verification
Moderate antioxidant SAR control
Intermediate radical-scavenging rank
Assay response context in ABTS/DPPH/ORAC panels
Cell-model endpoint review
Reported cytotoxicity in HL-60, U937, SK-MEL-1
Glycoside-specific uptake and lineage sensitivity
Chemotaxonomic marker
Defined botanical occurrence
HPLC fingerprinting and species authentication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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